molecular formula C11H13NO3 B13514662 3-(Benzo[d][1,3]dioxol-5-yloxy)pyrrolidine

3-(Benzo[d][1,3]dioxol-5-yloxy)pyrrolidine

Cat. No.: B13514662
M. Wt: 207.23 g/mol
InChI Key: VHZTWJDPBIAYEI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yloxy)pyrrolidine typically involves the reaction of pyrrolidine with benzo[d][1,3]dioxole derivatives. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out under an inert atmosphere, often using a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) in a solvent such as toluene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yloxy)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-yloxy)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yloxy)pyrrolidine involves its interaction with specific molecular targets. For example, in anticancer research, it may inhibit the function of certain enzymes or proteins involved in cell proliferation. The compound can induce apoptosis (programmed cell death) in cancer cells by disrupting the cell cycle and triggering cellular stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine
  • 5-(Benzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan
  • N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines

Uniqueness

3-(Benzo[d][1,3]dioxol-5-yloxy)pyrrolidine is unique due to its specific structural features, which confer distinct chemical properties and biological activities. Its combination of a pyrrolidine ring and a benzo[d][1,3]dioxole moiety allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)pyrrolidine

InChI

InChI=1S/C11H13NO3/c1-2-10-11(14-7-13-10)5-8(1)15-9-3-4-12-6-9/h1-2,5,9,12H,3-4,6-7H2

InChI Key

VHZTWJDPBIAYEI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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